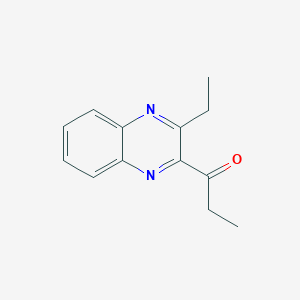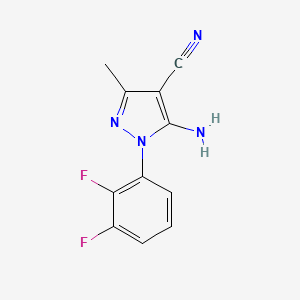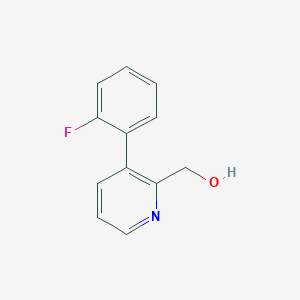
Carbamic acid, N-(3-chloropropoxy)-N-methyl-, 1,1-dimethylethyl ester
Vue d'ensemble
Description
This compound is a type of carbamic acid ester. Carbamic acids are organic compounds derived from carbonic acid, wherein a hydroxyl group (-OH) is replaced by an amino group (-NH2) . In this case, the compound is an ester of carbamic acid, which means one of the hydrogens in the amino group is replaced by a “N-(3-chloropropoxy)-N-methyl-” group and the hydroxyl group is replaced by a “1,1-dimethylethyl” group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Carbamic acid esters are generally quite reactive and can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the size and shape of the molecule, the functional groups present, and the overall charge distribution .Applications De Recherche Scientifique
Carbamate Ester Interaction with Acetylcholinesterase
Carbamates, as esters of substituted carbamic acids, interact with acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site, followed by a slow hydrolysis process. This interaction makes carbamates effective AChE inhibitors, leading to their development as insecticides and therapeutic agents. The rate of decarbamoylation, a key process in the inhibition mechanism, varies significantly based on the size of the alkyl substituents on the carbamoyl group, indicating the potential for designing specific inhibitors with desired properties (Rosenberry & Cheung, 2019).
Occurrence and Safety Concerns of Chloropropanediol Esters
Chloropropanediol esters, chemically related to carbamic acid esters, have raised food safety concerns due to their possible nephrotoxicity and testicular toxicity. These esters have been detected in various food categories, highlighting the need for understanding their formation mechanisms, toxicities, and mitigation strategies to ensure food safety (Gao et al., 2019).
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, another derivative of carbamic acid, occurs in fermented foods and beverages, with genotoxic and carcinogenic effects in various species. Its presence in alcoholic beverages, bread, and fermented products has led to classification as a probable human carcinogen. Understanding its formation mechanisms and potential health risks is crucial for public health (Weber & Sharypov, 2009).
Biopolymers from Xylan Derivatives
The chemical modification of xylan into biopolymer ethers and esters, including those derived from carbamic acid, opens avenues for developing new materials with specific properties. These derivatives have potential applications in drug delivery, acting as paper strength additives, flocculation aids, and antimicrobial agents, demonstrating the versatility of carbamate esters in material science (Petzold-Welcke et al., 2014).
Therapeutic Potential of Cinnamic Acid Derivatives
Cinnamic acid derivatives, sharing a functional relation with carbamic acid esters, have been studied for their anticancer potentials. These compounds, through their ability to undergo various chemical reactions, have been explored as traditional and synthetic antitumor agents, highlighting the potential medicinal applications of carbamate esters and their analogs (De, Baltas, & Bedos-Belval, 2011).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-(3-chloropropoxy)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClNO3/c1-9(2,3)14-8(12)11(4)13-7-5-6-10/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXQFSYBYFOYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-(3-chloropropoxy)-N-methyl-, 1,1-dimethylethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



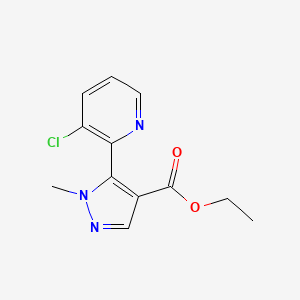
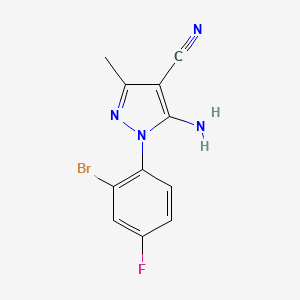
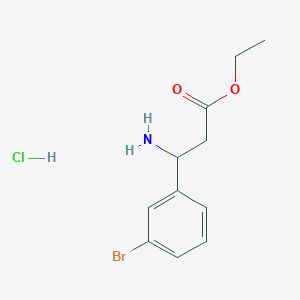
![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)
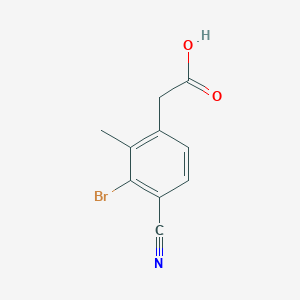
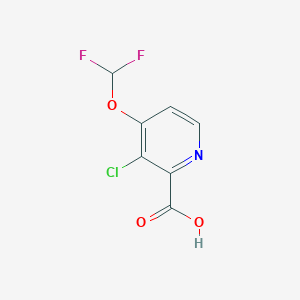
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
